ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate
Description
This compound is a complex heterocyclic molecule featuring an indole core substituted with a pyrrolidinone-linked acetyl group at the 3-position. The acetyl moiety is further connected to a piperidine ring esterified with an ethyl group at the 3-carboxylate position.
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-2-32-24(31)17-8-7-13-26(14-17)23(30)22(29)19-15-27(20-10-4-3-9-18(19)20)16-21(28)25-11-5-6-12-25/h3-4,9-10,15,17H,2,5-8,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQZYHOTANWXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrrolidin-1-yl and pyrimidine rings have been found to interact with a wide range of targets, including the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, which can then influence various biological processes.
Biological Activity
Ethyl 1-(2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetyl)piperidine-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H24N4O4
- Molecular Weight : 372.42 g/mol
- SMILES Notation :
CC(=O)N(C1=CC2=C(C=C1)C(=O)N(C(=O)CC2)C(CN1CCCC1)=O)C(=O)O
This structure indicates the presence of functional groups that may contribute to its biological activity, such as carbonyls, piperidine, and indole moieties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a study on piperidine derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways, particularly through the modulation of signaling pathways like MAPK and PI3K/Akt .
The primary mechanisms through which this compound may exert its effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases such as MEK and ERK, which are critical for cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to programmed cell death in malignant cells .
- Modulation of Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can alter ROS levels, contributing to cytotoxicity in cancer cells .
In Vitro Studies
In vitro studies using various cancer cell lines have shown that derivatives of the compound can significantly reduce cell viability. For example, a derivative was tested against colorectal and pancreatic cancer cell lines, yielding IC50 values in the low micromolar range (14 nmol/L against MEK1) .
| Cell Line | IC50 (nmol/L) | Mechanism |
|---|---|---|
| HT-29 (Colorectal) | 14 | MEK inhibition |
| BxPC3 (Pancreatic) | 14 | MEK inhibition |
In Vivo Studies
In vivo studies have demonstrated the efficacy of similar compounds in xenograft models. For instance, administration of a related piperidine compound resulted in substantial tumor regression in animal models, correlating with inhibition of key signaling pathways involved in tumor growth .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to ethyl 1-(2-oxo...) exhibit significant antitumor properties. For instance:
| Cell Line | IC50 (nmol/L) | Mechanism |
|---|---|---|
| HT-29 (Colorectal) | 14 | MEK inhibition |
| BxPC3 (Pancreatic) | 14 | MEK inhibition |
In vivo studies have demonstrated substantial tumor regression in xenograft models treated with related piperidine compounds, correlating with the inhibition of signaling pathways critical for tumor growth.
Neuropharmacological Effects
Compounds with structural similarities have also been investigated for their neuropharmacological effects. They may exhibit:
- Antidepressant Activity : By modulating neurotransmitter systems.
- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases through antioxidant mechanisms.
Anti-inflammatory Properties
Research indicates that ethyl 1-(2-oxo...) may possess anti-inflammatory properties. Similar compounds have shown efficacy in reducing inflammation through:
- Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6.
- Modulation of Immune Response : Influencing pathways involved in immune activation.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a derivative of ethyl 1-(2-oxo...). The derivative was tested on various cancer cell lines, demonstrating potent inhibitory effects on cell viability and significant induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuropharmacological Investigation
Another study explored the neuropharmacological potential of similar compounds in animal models of depression. The results indicated that treatment with these compounds led to improved behavioral outcomes and alterations in monoamine neurotransmitter levels, suggesting potential applications in mood disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of indole-piperidine hybrids. Below is a comparative analysis with structurally related molecules:
Physicochemical and Pharmacokinetic Properties
- Target Compound: Predicted LogP ≈ 2.2 (similar to ’s thiazolidinone derivative), indicating moderate lipophilicity suitable for oral bioavailability .
- Methyl-2-Cyano-3-(1-(2-Oxo-2-(Phenylamino)Ethyl)-1H-Indol-3-yl)Acrylate: Higher polarity (LogP ≈ 1.5) due to the cyano group, correlating with its potent in vitro activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
